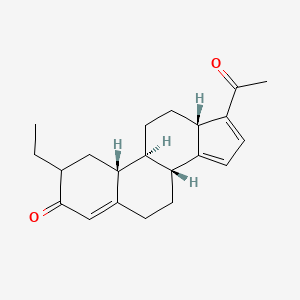
(13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione: is a synthetic steroidal compound. It is structurally related to other steroids and has been studied for its potential applications in various fields, including medicine and biochemistry. The compound’s unique structure allows it to interact with specific biological pathways, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Hydrogenation: This step reduces double bonds in the precursor molecule.
Oxidation: Specific functional groups are oxidized to introduce ketone functionalities.
Cyclization: Formation of the steroidal ring structure through cyclization reactions.
Ethylation: Introduction of the ethyl group at the 13th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, which can be further studied for their biological activities.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of other steroidal compounds.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential role in modulating biological pathways.
- Studied for its effects on cellular processes and gene expression.
Medicine:
- Potential applications in hormone replacement therapy.
- Studied for its anti-inflammatory and immunomodulatory properties.
Industry:
- Used in the production of steroidal pharmaceuticals.
- Investigated for its potential use in the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of (13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
(13S)-Ethyl-18,19-dinorpregna-5,14,16-triene-3,20-dione: A closely related compound with a similar structure but differing in the position of double bonds.
Gestodene: Another steroidal compound used in hormonal therapies.
Uniqueness:
- The specific arrangement of functional groups in (13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione gives it unique reactivity and biological activity.
- Its ability to interact with specific steroid receptors distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
(8R,9R,10R,13S)-17-acetyl-2-ethyl-1,2,6,7,8,9,10,11,12,13-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-13-10-20-14(11-21(13)23)4-5-17-18-7-6-15(12(2)22)16(18)8-9-19(17)20/h6-7,11,13,16-17,19-20H,3-5,8-10H2,1-2H3/t13?,16-,17+,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEFHXCXIRULLT-ATDKLKFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2C3CCC4C(=CC=C4C(=O)C)C3CCC2=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C[C@@H]2[C@H]3CC[C@H]4C(=CC=C4C(=O)C)[C@@H]3CCC2=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














